(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes in the structure of molecules and the rearrangement of atoms during the reaction . Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to (E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate includes the synthesis of various derivatives and their characterization. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound , by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).
Anti-Rheumatic Potential
Related compounds have been investigated for their potential in treating rheumatic conditions. Sherif and Hosny (2014) synthesized Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).
Pharmacological Studies
The pharmacological properties of benzo[b]thiophen derivatives have been a subject of interest. Chapman et al. (1971) converted Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives and conducted preliminary pharmacological studies on these compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Inhibition of Cell Adhesion
Compounds with benzo[b]thiophene structures have been explored for their role in inhibiting cell adhesion. Boschelli et al. (1995) reported that 3-alkoxybenzo[b]thiophene-2-carboxamides, such as PD 144795, inhibited the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant properties of compounds containing benzo[b]thiophene. Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, finding significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Corrosion Inhibition
Acrylamide derivatives related to the compound have been studied for their role in corrosion inhibition. Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives on copper corrosion inhibition in nitric acid solutions, demonstrating their effectiveness as corrosion inhibitors (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-16-10-12(7-8-15(16)24)9-13(11-22)19(25)23-20-18(21(26)28-2)14-5-3-4-6-17(14)29-20/h7-10,24H,3-6H2,1-2H3,(H,23,25)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXOQRPNWVGBO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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